molecular formula H2S2O4<br>H2O4S2 B092597 Dithionous acid CAS No. 15959-26-9

Dithionous acid

Cat. No.: B092597
CAS No.: 15959-26-9
M. Wt: 130.15 g/mol
InChI Key: GRWZHXKQBITJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neriine is a cardiac glycoside found in the plant Nerium oleander. This compound is known for its potent biological activities, particularly its effects on the cardiovascular system. Neriine, along with other cardiac glycosides like oleandrin, is responsible for the toxic properties of Nerium oleander .

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of neriine from Nerium oleander involves several steps. Typically, the leaves of the plant are dried and powdered. The powdered leaves are then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate neriine .

Industrial Production Methods: Industrial production of neriine is not common due to its toxicity. the extraction process from plant material remains the primary method for obtaining this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the extracted compound .

Chemical Reactions Analysis

Types of Reactions: Neriine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neriine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

    Chemistry: Neriine serves as a model compound for studying the chemistry of cardiac glycosides and their derivatives.

    Biology: Research on neriine helps in understanding the biological mechanisms of cardiac glycosides and their effects on cellular processes.

    Medicine: Neriine and its derivatives are investigated for their potential therapeutic applications, particularly in treating heart conditions. due to its toxicity, its use is limited.

    Industry: Neriine is used in the development of bio-pesticides and other agrochemical products.

Mechanism of Action

Neriine exerts its effects by inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making neriine a potent cardiotonic agent. this mechanism also contributes to its toxicity .

Comparison with Similar Compounds

Uniqueness of Neriine: Neriine is unique due to its specific structure and the presence of certain functional groups that differentiate it from other cardiac glycosides. Its potent biological activity and toxicity make it a compound of interest for both research and potential therapeutic applications, despite the challenges associated with its use .

Properties

CAS No.

15959-26-9

Molecular Formula

H2S2O4
H2O4S2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)

InChI Key

GRWZHXKQBITJKP-UHFFFAOYSA-N

SMILES

OS(=O)S(=O)O

Canonical SMILES

OS(=O)S(=O)O

7779-86-4

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithionous acid
Reactant of Route 2
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Reactant of Route 3
Dithionous acid

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